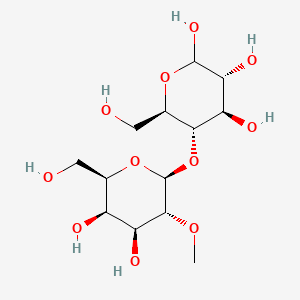

2'-O-Methyl Lactose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

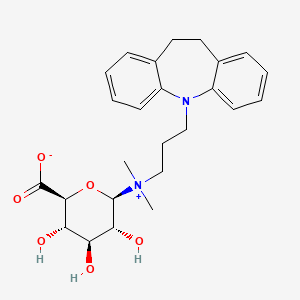

2’-O-Methyl Lactose is a derivative of Methyl β-lactoside . It acts as a substrate for and inhibitor of β-D-galactosidase from E. coli . The molecular formula of 2’-O-Methyl Lactose is C13H24O11 .

Molecular Structure Analysis

2’-O-Methyl (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles . There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .Chemical Reactions Analysis

The reaction sequence of lactate hydrolysis, a related compound, can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium . The evolution of lactate hydrolysis was measured for varying temperatures and initial methyl or ethyl lactate concentrations .Aplicaciones Científicas De Investigación

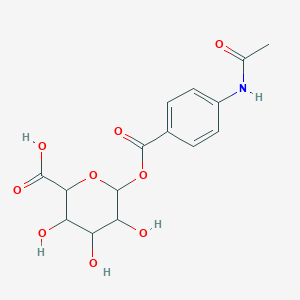

Synthesis of Lactose Derivatives : Walsh et al. (2009) explored the synthesis of lactose monolaurate, highlighting the potential of lactose, a cheese by-product, in creating useful derivatives through enzymatic processes (Walsh et al., 2009).

Colorimetric Estimation in Hydrolysis : Nickerson et al. (1976) developed sensitive methods for measuring decreases in lactose and increases in its hydrolytic products, glucose and galactose, which are crucial for enzymatic and acid hydrolysis of lactose (Nickerson et al., 1976).

Lactose Problem in Dairy and Food Industry : Shukla (1975) discussed the challenges of lactose in the dairy and food industry, emphasizing the need for beta-galactosidase technology to address lactose intolerance and other related issues (Shukla, 1975).

Conformational Differences in Glycosides : Espinosa et al. (1996) studied the conformational behavior of synthetic glycosidase inhibitor C-lactose, offering insights into the structural differences and flexibility of lactose derivatives (Espinosa et al., 1996).

Lactic Acid and Methyl Lactate Production : West et al. (2010) investigated the conversion of triose-sugars to methyl lactate and lactic acid, highlighting the potential of lactose derivatives in producing environmentally friendly solvents and biodegradable plastics (West et al., 2010).

Enzymatic Synthesis of Oligosaccharides : Boon et al. (1999) developed models for oligosaccharide synthesis and lactose hydrolysis, contributing to the understanding of enzymatic processes involving lactose (Boon et al., 1999).

Lactobionic Acid in Food and Pharmaceuticals : Gutiérrez et al. (2012) focused on lactobionic acid, a lactose derivative with promising applications in the food and pharmaceutical industries, showcasing the versatility of lactose derivatives (Gutiérrez et al., 2012).

Continuous UF Membrane-fitted Bioreactors for GOS : Chockchaisawasdee et al. (2005) studied the synthesis of galacto-oligosaccharides (GOS) from lactose, demonstrating the efficacy of continuous processes in bioreactors for lactose derivative production (Chockchaisawasdee et al., 2005).

Lactose Transport in Bacteria : Simoni and Roseman (1973) provided insights into lactose transport in Staphylococcus aureus, contributing to the understanding of bacterial lactose metabolism and transport systems (Simoni & Roseman, 1973).

Thermostable Galactosidase for Milk Lactose Hydrolysis : Chen et al. (2008) explored the use of thermostable beta-galactosidase for lactose hydrolysis in milk, highlighting its potential in dairy processing (Chen et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUNULQKKRPSLU-LTEQSDMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-Methyllactose | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.